1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)pyrrolidine-2-carboxamide
Description
This compound is a pyrrolidine-2-carboxamide derivative featuring a sulfonyl group linked to a 5-chlorothiophen-2-yl moiety and an N-substituted 2-methylbenzo[d]thiazol-6-yl group. The benzo[d]thiazole scaffold is known for its electron-withdrawing properties and role in modulating pharmacokinetic profiles, while the chlorothiophene sulfonyl group may enhance metabolic stability .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S3/c1-10-19-12-5-4-11(9-14(12)25-10)20-17(22)13-3-2-8-21(13)27(23,24)16-7-6-15(18)26-16/h4-7,9,13H,2-3,8H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPJMUAFQGVMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)pyrrolidine-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. With the CAS number 1049862-06-7 and a molecular formula of C₁₈H₁₈ClN₃O₃S₂, this compound features a complex structure that includes a pyrrolidine ring, a benzo[d]thiazole moiety, and a thiophene sulfonyl group. Its unique composition suggests a multifaceted interaction with biological targets, making it a subject of interest in pharmacological research.
Anticancer Potential
Preliminary studies have indicated that compounds similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)pyrrolidine-2-carboxamide exhibit significant anticancer activity. For instance, derivatives of thiophenes and thiazoles have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the sulfonamide group in this compound may enhance its ability to interact with specific biological targets associated with tumor growth and proliferation.
The exact mechanism of action for this compound is still under investigation; however, it is hypothesized that the sulfonyl group may facilitate interactions with enzyme active sites or receptor binding domains. This could lead to inhibition of key pathways involved in cancer cell survival or proliferation. Additionally, compounds containing thiazole rings often demonstrate inhibition of enzymes such as monoamine oxidase (MAO), which could also contribute to their anticancer effects.
Neuroprotective Effects
Research has suggested that related compounds may possess neuroprotective properties. For example, studies on thiosemicarbazones have shown their potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Given the structural similarities, it is plausible that 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)pyrrolidine-2-carboxamide could exhibit similar neuroprotective effects.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of similar compounds, researchers synthesized several derivatives containing thiophene and thiazole groups. These derivatives were tested against various cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity. The study highlighted the importance of the sulfonamide moiety in increasing biological activity, suggesting that 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)pyrrolidine-2-carboxamide could be a promising candidate for further development.
Case Study 2: Neuroprotective Properties
Another investigation examined the neuroprotective effects of thiosemicarbazone derivatives in models of neurodegeneration. The results indicated significant reductions in neuronal death and improvements in behavioral outcomes in treated animals compared to controls. This study supports the hypothesis that compounds with similar structural features may confer protective effects against neurodegenerative processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the pyrrolidine core, sulfonyl substituents, or benzo[d]thiazole appendages. Below is a comparative analysis of key derivatives:
Pyrrolidine-2-carboxamide Derivatives with Acyl Modifications
(2S,4R)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 157, )
- Structural Differences : Replaces the sulfonyl group with a hydroxyl at the pyrrolidine’s 4-position.
- Functional Impact : The hydroxyl group may improve solubility but reduce stability compared to the sulfonyl group in the target compound.
- Synthetic Relevance : Demonstrates the versatility of introducing polar groups for solubility optimization .
- (R)-1-(3-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)benzoyl)pyrrolidine-3-carboxylic acid () Structural Differences: Features a carboxylic acid at the pyrrolidine-3-position and a thiazole-carbamoyl substituent. Biological Implications: Similar thiazole-carbamoyl motifs are common in kinase inhibitors, suggesting shared target pathways .
Benzo[d]thiazole and Thiophene Sulfonyl Analogs
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
Key Research Findings
- Electron-Withdrawing Groups : The 5-chlorothiophen-2-yl sulfonyl group in the target compound likely enhances metabolic stability compared to hydroxyl or ester analogs, as seen in derivatives .
- Benzo[d]thiazole vs.
- Stereochemical Considerations : The (2S,4R) configuration in analogs from highlights the importance of stereochemistry in optimizing biological activity, though the target compound’s stereochemistry remains unspecified in available data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
